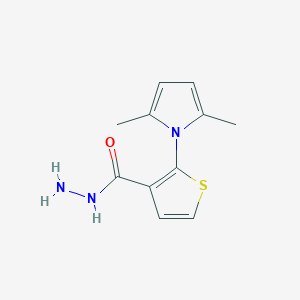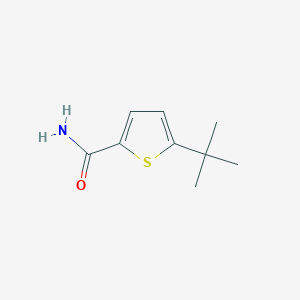
N-(5-Chlor-2-methoxy-4-nitrophenyl)acetamid
Übersicht
Beschreibung
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . This compound is characterized by the presence of a chloro, methoxy, and nitro group attached to a phenyl ring, which is further connected to an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
Target of Action
This compound is a part of a collection of rare and unique chemicals, and its specific targets and their roles are still under investigation .
Mode of Action
The specifics of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
As a unique chemical, it’s likely that this compound interacts with multiple biochemical pathways, but the specifics of these interactions and their downstream effects are still being explored .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
As a unique chemical, it’s likely that this compound has multiple effects at the molecular and cellular levels, but the specifics of these effects are still being explored .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly influence the action of a compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide typically involves the reaction of 5-chloro-2-methoxy-4-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N1-(5-substituted-2-methoxy-4-nitrophenyl)acetamide derivatives.
Reduction: Formation of N1-(5-chloro-2-methoxy-4-aminophenyl)acetamide.
Oxidation: Formation of N1-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide
- N1-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
- N1-(5-chloro-2-methoxy-4-aminophenyl)acetamide
Uniqueness
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and nitro groups in specific positions on the phenyl ring allows for targeted interactions with molecular targets, making it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-5(13)11-7-3-6(10)8(12(14)15)4-9(7)16-2/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGNEXQCCNUZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379689 | |
| Record name | N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22521-37-5 | |
| Record name | N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)













